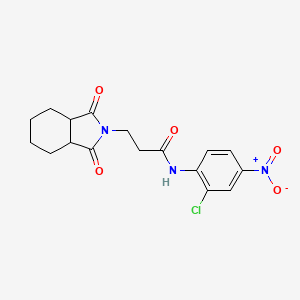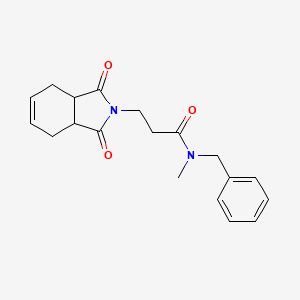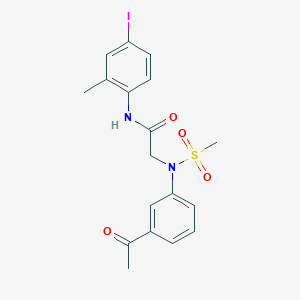
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as CNQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoxaline derivatives and is a potent antagonist of the ionotropic glutamate receptors. This compound has been extensively studied for its role in modulating the excitatory neurotransmission in the central nervous system.
Wirkmechanismus
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide acts as a competitive antagonist of the ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission. This compound is selective for the AMPA and kainate subtypes of glutamate receptors and has little or no effect on the NMDA subtype. The blockade of AMPA and kainate receptors by this compound leads to the inhibition of the postsynaptic currents and the modulation of the synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate the synaptic plasticity and play a crucial role in learning and memory. It has also been studied for its role in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to reduce the severity of seizures and protect against neuronal damage in animal models of epilepsy and stroke. It has also been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is a potent and selective antagonist of the ionotropic glutamate receptors and has been extensively studied for its role in modulating the excitatory neurotransmission. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, this compound has some limitations in lab experiments. It is not effective in blocking the NMDA subtype of glutamate receptors and has little or no effect on the metabotropic glutamate receptors. This compound also has a short half-life and requires continuous infusion to maintain its effect.
Zukünftige Richtungen
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been extensively studied for its role in modulating the excitatory neurotransmission and its potential therapeutic effects in various neurological disorders. However, there is still much to be learned about the mechanism of action and the potential side effects of this compound. Future research should focus on the development of more potent and selective antagonists of the ionotropic glutamate receptors and the study of their effects on synaptic plasticity and neurological disorders. The use of this compound in combination with other drugs and therapies should also be explored to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in synaptic plasticity, learning, and memory. This compound is a potent antagonist of the ionotropic glutamate receptors, which are responsible for the fast excitatory synaptic transmission in the brain. By blocking these receptors, this compound can modulate the excitatory neurotransmission and study the role of glutamate receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5/c18-13-9-10(21(25)26)5-6-14(13)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h5-6,9,11-12H,1-4,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBXTJFVYZVKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4740727.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4740736.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4740737.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B4740740.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4740743.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4740761.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4740777.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4740778.png)

![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]-2-furamide](/img/structure/B4740798.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4740810.png)

